molecular formula C36H45N7O8 B3182186 莫博替尼琥珀酸酯 CAS No. 2389149-74-8

莫博替尼琥珀酸酯

货号 B3182186
CAS 编号: 2389149-74-8
分子量: 703.8
InChI 键: YXYAEUMTJQGKHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mobocertinib succinate is a kinase inhibitor used for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations . It is administered orally and is sold under the brand name Exkivity .


Synthesis Analysis

The synthesis of Mobocertinib involves introducing the acrylamide in two steps: T3P amidation with 27.9 to install the beta-sulfonyl amide (27.10), followed by elimination with potassium trimethylsilanolate to generate 27.11. Mobocertinib, administered orally as the succinate salt, is formed by the treatment of 27.11 with succinic acid (27.12) in EtOH .


Molecular Structure Analysis

Mobocertinib is a small molecule tyrosine kinase inhibitor structurally similar to osimertinib, differing only by the presence of an additional isopropyl ester group . Its molecular formula is C32H39N7O4 .


Chemical Reactions Analysis

Mobocertinib succinate is formed by the treatment of 27.11 with succinic acid (27.12) in EtOH .


Physical And Chemical Properties Analysis

Mobocertinib succinate has a molecular weight of 703.800 and its elemental analysis is C, 61.44; H, 6.45; N, 13.93; O, 18.19 .

科学研究应用

药代动力学和耐受性

  1. 健康志愿者的药代动力学张等人(2021 年) 的一项研究探讨了莫博替尼在健康志愿者中的药代动力学、耐受性、食物效应和生物利用度。结果表明,低脂饮食不会影响莫博替尼的药代动力学,支持在临床研究中不考虑低脂饮食摄入的情况下每日一次给药。

癌症治疗中的临床应用

  1. EGFR 外显子 20 插入突变的非小细胞肺癌Riely 等人(2021 年) 的研究评估了莫博替尼在 EGFR 外显子 20 插入突变的非小细胞肺癌 (NSCLC) 中的 1/2 期试验。结果表明,莫博替尼表现出抗肿瘤活性,其安全性与其他 EGFR 抑制剂一致。
  2. 肺癌中的群体药代动力学:Gupta 等人(2022 年)的 研究 描述了莫博替尼在健康志愿者和转移性 NSCLC 患者中的群体药代动力学,包括那些存在 EGFR 外显子 20 插入突变的患者。结果表明,无需根据不同的患者特征调整剂量。

给药和安全性注意事项

  1. 转移性 NSCLC 中的给药原理Gupta 等人(2022 年) 的一项研究重点分析了莫博替尼在转移性 NSCLC 中的暴露反应。研究结论是,已批准的每日 160 毫克剂量提供了有利的获益风险比。
  2. 治疗结果和安全性周等人(2021 年)的研究 强调了莫博替尼在既往接受过铂类治疗的 EGFR 外显子 20 插入突变阳性转移性 NSCLC 患者中的治疗结果和安全性。这项研究展示了具有临床意义的获益和可控的安全性。

药物相互作用和代谢

  1. 与伊曲康唑和利福平的药代动力学张等人(2021 年) 研究了伊曲康唑和利福平对健康志愿者中莫博替尼药代动力学的影响,重点强调了这些药物对莫博替尼代谢的显著影响。

专利和开发见解

  1. 专利审查和开发Imran 等人(2021 年) 提供了对与莫博替尼相关的专利和发明的全面综述,提供了对其在治疗 NSCLC 和其他癌症中的开发和潜在未来应用的见解。

耐药机制

  1. 耐药的分子机制Vincent 等人(2022 年) 研究了 NSCLC 中对莫博替尼耐药的分子机制,确定了可能影响治疗反应的遗传改变。

作用机制

Mobocertinib works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps stop or slow the spread of cancer cells and may help shrink tumors . It is an irreversible kinase inhibitor, forming a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity .

安全和危害

The most common side effects of Mobocertinib include diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain . It can cause life-threatening heart rate-corrected QT (QTc) prolongation, including Torsades de Pointes, which can be fatal .

未来方向

Future directions for improving outcomes for patients with EGFR exon 20 insertion mutation-positive NSCLC may include the study of combination therapies in the first-line setting and exploration of how mutation variants affect response and resistance mechanisms .

属性

IUPAC Name

butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYAEUMTJQGKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mobocertinib Succinate

CAS RN

2389149-74-8
Record name Mobocertinib succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2389149748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mobocertinib succinate
Reactant of Route 2
Mobocertinib succinate
Reactant of Route 3
Mobocertinib succinate
Reactant of Route 4
Mobocertinib succinate
Reactant of Route 5
Reactant of Route 5
Mobocertinib succinate
Reactant of Route 6
Mobocertinib succinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。